

troubleshooting crystalloid precipitation in Viaspan at low temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Viaspan**

Cat. No.: **B611682**

[Get Quote](#)

Technical Support Center: **Viaspan™ (University of Wisconsin Solution)**

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering crystalloid precipitation in **Viaspan™** organ preservation solution at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the white precipitate I'm seeing in my **Viaspan™** solution?

A1: The precipitate observed in **Viaspan™** upon exposure to low temperatures is typically composed of crystalloids from its components. While **Viaspan** has several components, a key contributor to precipitation at cold temperatures is mannitol. Mannitol's solubility decreases significantly as the temperature drops.[\[1\]](#)[\[2\]](#)

Q2: At what temperature does this precipitation occur?

A2: **Viaspan™** is designed for cold storage and should be stored between 2°C and 8°C (36°F and 46°F).[\[3\]](#)[\[4\]](#)[\[5\]](#) Precipitation is most likely to occur if the solution is stored at the lower end of this range or if it is inadvertently exposed to temperatures below 2°C. Freezing must be avoided.[\[3\]](#)[\[5\]](#)

Q3: Is the **Viaspan™** solution still usable if a precipitate has formed?

A3: The solution should not be used if a precipitate is visible.[3] However, if the precipitate can be fully redissolved by warming the solution and it returns to a clear, particle-free state, it may be usable. This is contingent on a careful inspection to ensure no particles remain. The decision to use the solution after redissolving a precipitate should be made with caution and in accordance with your institution's protocols.

Q4: Why is it critical to avoid using **Viaspan™** with visible particulates?

A4: Using a solution with particulate matter for organ flushing can introduce emboli into the organ's vasculature. This can cause blockages in small vessels, leading to ischemic damage and negatively impacting the viability and function of the organ post-transplantation.[3]

Q5: What are the main components of **Viaspan™**?

A5: **Viaspan™**, also known as University of Wisconsin (UW) solution, is an intracellular-like solution with a complex composition. Key components include lactobionic acid and raffinose to prevent cell swelling, hydroxyethyl starch (HES) to reduce edema, and buffers like potassium phosphate to maintain pH.[6] It also contains adenosine for ATP resynthesis, and antioxidants like glutathione and allopurinol.[6]

Troubleshooting Guide: Precipitate Observed in **Viaspan™**

If you observe a crystalloid precipitate in your **Viaspan™** solution, follow this step-by-step guide.

Step 1: Initial Assessment

- Do Not Use: Immediately quarantine the bag. Do not use the solution for any procedure while precipitate is visible.[3]
- Check Storage Conditions: Verify the storage temperature records for the unit where the solution was stored. Determine if it was exposed to temperatures below the recommended 2°C - 8°C range.
- Inspect for Freezing: Check for any signs that the solution may have been frozen, such as damage or changes in the integrity of the bag. If the solution was frozen, it must be

discarded.[3][5]

Step 2: Re-dissolving the Precipitate

- Controlled Warming: Allow the solution to warm gently and slowly to room temperature (approximately 20°C to 25°C). Do not use a water bath or microwave to heat the solution, as this can cause localized overheating and damage the solution's components.
- Gentle Agitation: Periodically and gently agitate the bag to aid in the re-dissolution of the crystals.
- Thorough Visual Inspection: Once the solution has reached room temperature, inspect it carefully against both a white and a black background. The solution must be completely clear and free of any visible particles.

Step 3: Decision and Action

- If Precipitate Re-dissolves Completely: If the solution is perfectly clear and particle-free after warming, it may be cooled back down to the recommended 2°C - 8°C range for use.[4]
- If Precipitate Does Not Re-dissolve: If any crystals, particles, or haziness remain after the solution has been at room temperature for an adequate amount of time, the solution is not safe for use and must be discarded.[3]

The workflow below illustrates the decision-making process.

Caption: Troubleshooting workflow for observed crystalloid precipitation in **Viaspan**.

Technical Data

The primary component susceptible to precipitation at low temperatures is mannitol. Its solubility in aqueous solutions is highly dependent on temperature.

Temperature (°C)	Temperature (°F)	Approximate Solubility of Mannitol in Water (g/100 mL)
7	45	~15.5
10	50	~16.8
15	59	~18.5
20	68	~21.6
25	77	~25.0

Data extrapolated from solubility curves found in pharmaceutical literature.[\[2\]](#) **Viaspan™** is a complex multi-component solution, and these values may differ slightly from the exact saturation point in the final formulation.

Experimental Protocols

Protocol for Visual Inspection of Viaspan™

Objective: To ensure the solution is clear, colorless to light yellow, and free of any particulate matter before use.

Materials:

- **Viaspan™** bag
- Clean, well-lit inspection area
- Black background
- White background

Procedure:

- Remove the protective overwrap from the **Viaspan™** bag immediately before use.[\[5\]](#)

- Hold the bag up against a white background. Carefully inspect the entire volume of the solution for any dark particles or discolored strands.
- Hold the bag up against a black background. Carefully inspect the entire volume for any light-colored or translucent particles, crystals, or haziness.
- Gently squeeze the bag to check for any leaks.^[3] If leaks are found, discard the solution.
- If any discoloration, cloudiness, or particulate matter is observed at any point, the solution must not be used and should be discarded.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Study of solubility of mannitol in different organic solvents. [deposit.ub.edu]
- 2. Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rxmed.com [rxmed.com]
- 4. Articles [globalrx.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Viaspan (Belzer UW) [benchchem.com]
- To cite this document: BenchChem. [troubleshooting crystalloid precipitation in Viaspan at low temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611682#troubleshooting-crystalloid-precipitation-in-viaspan-at-low-temperatures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com